Ricinoleic acid

Catalog No.
S541399
CAS No.
141-22-0
M.F
C18H34O3
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricinoleic acid

CAS Number

141-22-0

Product Name

Ricinoleic acid

IUPAC Name

(Z)-12-hydroxyoctadec-9-enoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-

InChI Key

WBHHMMIMDMUBKC-XFXZXTDPSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O

Solubility

3.46 mg/mL at 25 °C

Synonyms

12-D-hydroxy-9-trans-octadecenoic acid, 12-hydroxy-9-octadecenic acid, 12-hydroxy-9-octadecenoic acid, 12-hydroxyoctadec-cis-9-enoic acid, 9-octadecenoic acid, 12-hydroxy-, (9E,12R)-, ricinelaidic acid, ricinoleic acid, ricinoleic acid, (R-(E))-isomer

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O

Description

The exact mass of the compound Ricinoleic acid is 298.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3460 mg/l (at 25 °c)soluble in alcohol, acetone, ether, chloroformin water, 3.46x10+3 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Complex Mixtures - Biological Products - Plant Preparations - Plant Oils - Castor Oil - Ricinoleic Acids - Supplementary Records. It belongs to the ontological category of (9Z)-12-hydroxyoctadec-9-enoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Analgesic Properties

Studies suggest that RA possesses anti-inflammatory and analgesic (pain-relieving) properties. Research indicates that topical application of RA may be effective in reducing inflammation and pain associated with conditions like arthritis. One study compared the effects of RA to capsaicin (the compound that gives chili peppers their heat) in various inflammation models. The results showed that RA exhibited anti-inflammatory activities similar to capsaicin, suggesting its potential role in managing inflammatory pain [].

Wound Healing

Scientific research suggests that RA might play a role in accelerating wound healing. Castor oil, rich in RA, has been used traditionally for wound healing purposes. Studies have shown that RA possesses antibacterial and antimicrobial properties, which could contribute to wound healing by preventing infections []. Additionally, RA may promote tissue regeneration, although further research is needed to fully understand this mechanism.

Other Potential Applications

Scientific exploration of RA extends beyond its anti-inflammatory and wound healing properties. Researchers are investigating its potential applications in various areas, including:

  • Dermatological Applications: RA's antimicrobial properties and ability to improve skin hydration are being explored for developing topical treatments for skin conditions [].
  • Drug Delivery Systems: RA's unique chemical structure makes it a potential candidate for developing drug delivery systems that enhance the absorption and efficacy of certain medications [].

Ricinoleic acid, scientifically known as 12-hydroxy-9-cis-octadecenoic acid, is a unique unsaturated omega-9 fatty acid that is primarily derived from castor oil, which is extracted from the seeds of the castor plant (Ricinus communis). This compound is notable for its hydroxyl functional group, which distinguishes it from other fatty acids and contributes to its diverse chemical reactivity and biological properties. Approximately 90% of the fatty acid content in castor oil consists of ricinoleic acid, making it a significant component in various industrial applications .

The mechanism of action of ricinoleic acid depends on the specific context. Here are two notable examples:

  • Laxative effect: Ricinoleic acid is a potent laxative. It is believed to work by irritating the intestinal lining, stimulating the muscles of the colon to contract and propel stool forward []. This laxative effect is due to the castor oil itself, which is broken down in the intestine to release ricinoleic acid [].
  • Antimicrobial activity: Studies suggest that ricinoleic acid may have antimicrobial properties against certain bacteria and fungi []. The exact mechanism is not fully understood, but it may involve disrupting the cell membrane of the microbes [].

Ricinoleic acid is generally considered safe for topical use in low concentrations []. However, ingesting large amounts of castor oil, which is rich in ricinoleic acid, can cause severe side effects like nausea, diarrhea, and dehydration []. Ricinoleic acid is not considered flammable but can decompose at high temperatures, releasing potentially harmful fumes [].

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrogenation: The double bond present in ricinoleic acid can be hydrogenated to produce saturated fatty acids.
  • Epoxidation: The double bond can also undergo epoxidation to form epoxides, which are useful intermediates in organic synthesis.
  • Amidation: This reaction involves the formation of amides when ricinoleic acid reacts with amines .

These reactions are essential for producing derivatives used in cosmetics, lubricants, and coatings.

Ricinoleic acid exhibits notable biological activities, including:

  • Anti-inflammatory Effects: It has been shown to reduce inflammation and pain, making it a candidate for therapeutic applications .
  • Laxative Properties: Ricinoleic acid acts as an anionic surfactant that stimulates intestinal peristalsis and promotes laxation by interacting with prostanoid receptors in the intestine .
  • Antimicrobial Activity: Various derivatives of ricinoleic acid have demonstrated antimicrobial properties, contributing to its potential use in pharmaceutical applications .

Ricinoleic acid is primarily synthesized through:

  • Hydrolysis of Castor Oil: This involves breaking down castor oil into glycerol and ricinoleic acid using water and a catalyst (often alkaline) under controlled conditions.
  • Saponification: This method employs alkali (like sodium hydroxide) to convert triglycerides in castor oil into glycerol and fatty acids, predominantly yielding ricinoleic acid.
  • Fractional Distillation: This technique separates ricinoleic acid from other components of castor oil based on differences in boiling points .

Ricinoleic acid has a wide range of applications across various industries:

  • Cosmetics: It is used as an emollient, skin conditioning agent, and emulsifier in personal care products due to its moisturizing properties .
  • Lubricants: Its high viscosity makes it suitable for use in lubricants that require water resistance and preservation of lubricity .
  • Industrial Chemicals: Ricinoleic acid serves as a precursor for producing bioplastics, surfactants, and coatings due to its unique chemical structure .
  • Pharmaceuticals: Its biological activities make it a candidate for developing anti-inflammatory and antimicrobial agents .

Research indicates that ricinoleic acid interacts with specific receptors in the body, particularly the EP3 prostanoid receptor. This interaction mediates various physiological responses such as uterine contractions and gastrointestinal motility. Studies have shown that ricinoleic acid promotes laxation by activating these receptors within intestinal smooth muscle cells . Additionally, its metabolites may have systemic effects following absorption from the gastrointestinal tract.

Ricinoleic acid shares similarities with several other fatty acids but has unique characteristics due to its hydroxyl group and specific structural features. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Lesquerolic AcidSimilar structure with an additional -CH₂-CH₂ groupHigher melting point; derived from lesquerella oil
Ricinelaidic AcidTrans isomer of ricinoleic acidDifferences in physical properties due to trans configuration
Undecylenic AcidDerived from pyrolysis of ricinoleic acidUsed as an antifungal agent; shorter carbon chain
Polyglycerol PolyricinoleatePolymer of glycerol with ricinoleic acid side chainsUsed as an emulsifier in food products
Sebacic AcidCleavage product of ricinoleic acidImportant for nylon production

Ricinoleic acid's unique hydroxyl group allows for diverse chemical modifications not possible with other similar compounds, making it particularly valuable in industrial applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Color/Form

Colorless to yellow viscous liquid

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

298.25079494 g/mol

Monoisotopic Mass

298.25079494 g/mol

Boiling Point

245 °C at 10 mm Hg

Heavy Atom Count

21

Density

0.940 at 27.4 °C/4 °C

LogP

log Kow = 6.19 (est)

Appearance

Solid powder

Melting Point

5.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I2D0F69854

Related CAS

27925-02-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 95 of 96 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure: 10 mm Hg at 226 °C

Pictograms

Irritant

Irritant

Other CAS

141-22-0
61789-44-4
10378-04-8

Absorption Distribution and Excretion

Ricinoleic acid or methyl ricinoleate was administered via gastric intubation to male rats (minimum weight of 400 g) with a cannulated thoracic duct. Lymph was collected for 48 hr, and the lipids were then extracted and separated into various lipid classes. Results indicated that Ricinoleic acid was present in the triglyceride, diglyceride, monoglyceride, and free fatty acid fractions. Peak absorption of ricinoleic acid occurrred within 30 min post administration. Ricinoleic acid was not present in the phospholipid or cholesterol ester fractions of the lymph lipids.
The skin penetration of ricinoleic acid in vivo /was investigated/ using rats that were 20 to 30 days old. In order to increase the fluorescence of ricinoleic acid, either one part of methyl anthranilate or methylcholanthrene was added to 99 parts ricinoleic acid. The test substance was gently rubbed on to skin that had been clipped free of hair. Biopsies were taken at various intervals post application. The preparations were observed using a Spencer microscope with a quartz condenser. Ricinoleic acid was retained mainly in the outer strata of the epidermis. There was little evidence of deeper penetration in biopsies that were taken at 2 hr post application.
The percutaneous absorption of a radiolabeled (3H)ricinoleic acid (specific activity = 20.0 mCi/mmol) mixture was evaluated using porcine skin membranes or silastic (polydimethylsioloxane) membranes in the Bronaugh flow-through diffusion cell system. [3H]Ricinoleic acid (5%) mixtures were prepared in water containing either 5% mineral oil or 5% PEG 200. Other (3H)Ricinoleic acid mixtures were formulated with the following three commonly used cutting fluid additives: triazine, linear alkylbenzene sulfonate, and triethanolamine. At 8 hr after topical exposure, Ricinoleic acid absorption (based on amount recovered in receptor fluid) ranged from 1% to 13% in silastic membranes and 0.1% to 0.3% in porcine skin membranes. For most mixtures, peak absorption of ricinoleic acid occurred within 3 hr. The greatest ricinoleic acid peak concentrations were associated with the control mixtures containing PEG in both membranes.
/Investigators/ studied the accumulation of hydroxyl acids in depot fat after rats were fed with ricinoleic acid in two experiments. In the first experiment, adult male rats (number, strain, and weights not stated) were fed ricinoleic acid (5% emulsion, 20 mL) for 7 days. In the second experiment, the animals were fed for 27 days. Lipid extraction from the fat tissue was followed by hydrolysis to yield a fatty acid mixture. A gas-liquid chromatogram indicated appreciable amounts of the following hydroxy fatty acids with shorter chain lengths than ricinoleic acid: 10-hydroxyhexadecenoic acid (experiment 1: 0.60% of total fatty acids; experiment 2: 0.33% of total fatty acids), 8-hydroxytetradecenoic acid (experiment 1: 0.03% of total fatty acids; experiment 2: 0.08% of total fatty acids), and 6-hydroxydodecenoic acid (experiment 2: 0.03% of total fatty acids). Ricinoleic acid comprised 0.51% of total fatty acids in experiment 1 and 3.85% of total fatty acids in experiment 2.
For more Absorption, Distribution and Excretion (Complete) data for Ricinoleic acid (9 total), please visit the HSDB record page.

Metabolism Metabolites

Three healthy subjects /were/ administered castor oil (10 to 15 mL) orally. Urine was collected between 2 and 8 hr post dosing. The following three epoxydicarboxylic acids were excreted in the urine: 3,6-epoxyoctanedioic acid; 3,6-epoxydecanedioic acid; and 3,6-epoxydodecanedioic acid. These three ricinoleic acid metabolites were also detected in the urine of rats...

Wikipedia

Ricinoleic_acid
Desformylflustrabromine

Use Classification

Cosmetics -> Cleansing; Emollient; Emulsifying

Methods of Manufacturing

One of the simplest methods for obtaining ricinoleic acid is the hydrolysis of castor oil. Ricinoleic acid may then be separated from hydrolyzed castor oil by successive additions of urea (ie, urea complexing). According to a more recent source, ricinoleic acid results from the saponification of castor oil.
Saponification of castor oil.
Fractional distillation of hydrolyzed castor oil

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-: ACTIVE

Analytic Laboratory Methods

EMULSIFIERS WERE IDENTIFIED BY GAS CHROMATOGRAPHIC METHOD.

Interactions

Ricinoleic acid (RA) like many of the ingredients in machine cutting fluids and other industrial formulations are potential dermal irritants, yet very little is known about its permeability in skin. 3H-ricinoleic acid mixtures were formulated with three commonly used cutting fluid additives; namely, triazine (TRI), linear alkylbenzene sulfonate (LAS), and triethanolamine (TEA) and topically applied to inert silastic membranes and porcine skin in vitro as aqueous mineral oil (MO) or polyethylene glycol (PEG) mixtures. These additives significantly decreased ricinoleic acid partitioning from the formulation into the stratum corneum (SC) in PEG-based mixtures. Except for LAS, all other additives produced a more basic formulation (pH = 9.3-10.3). In silastic membranes and porcine skin, individual additives or combination of additives significantly reduced ricinoleic permeability. This trend in ricinoleic acid disposition in both membranes suggests that the mixture interaction is more physicochemical in nature and probably not related to the chemical-induced changes in the biological membrane as may be assumed with topical exposures to potentially irritant formulations.

Dates

Modify: 2023-08-15

Frank D. Gunstone; John L. Harwood; Albert J. Dijkstra (2007). The Lipid Handbook. CRC Press. p. 1472. ISBN 978-1420009675.

James AT, Hadaway HC, Webb JP (May 1965). "The biosynthesis of ricinoleic acid". Biochem. J. 95 (2): 448–52. doi:10.1042/bj0950448. PMC 1214342. PMID 14340094.

Rider, T. H. (November 1931). "The Purification of Sodium Ricinoleate". Journal of the American Chemical Society. 53 (11): 4130–4133. doi:10.1021/ja01362a031.

Cornils, Boy; Lappe, Peter (2000). "Dicarboxylic Acids, Aliphatic". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a08_523.

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Vieira C, Evangelista S, Cirillo R, Lippi A, Maggi CA, Manzini S (2000). "Effect of ricinoleic acid in acute and subchronic experimental models of inflammation". Mediators Inflamm. 9 (5): 223–8. doi:10.1080/09629350020025737. PMC 1781768. PMID 11200362.

Tunaru S, Althoff TF, Nüsing RM, Diener M, Offermanns S (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors". Proc Natl Acad Sci USA. 109 (23): 9179–9184. Bibcode:2012PNAS..109.9179T. doi:10.1073/pnas.1201627109. PMC 3384204. PMID 22615395.

US 4398937, van Aller RT, Pessoney GF, "Selective algaecides for control of cyanochloronta", published 1983

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